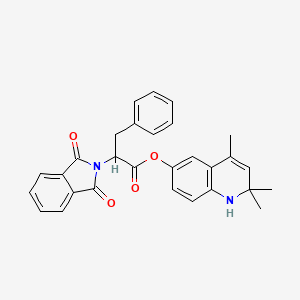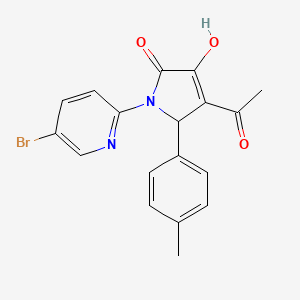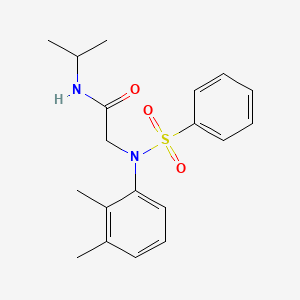![molecular formula C23H24N2O3S2 B5163642 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)
4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as BMS-345541, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMS-345541 is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) pathway. Inhibition of IKK by BMS-345541 has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and the subsequent expression of genes involved in inflammation and cell survival. Inhibition of IKK by this compound prevents the degradation of IκBα and the activation of NF-κB, resulting in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of IKK by this compound leads to the downregulation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the expression of anti-apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves several steps, including the reaction of 2-bromoethyl phenyl sulfide with 4-aminobenzonitrile to form 4-(2-phenylethylsulfanyl)benzonitrile. This compound is then reacted with 2-chloroethyl phenyl sulfide to form 4-[2-(phenylthio)ethyl]benzonitrile. The final step involves the reaction of this compound with benzyl(methylsulfonyl)amine to form this compound.
Applications De Recherche Scientifique
4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to have anti-tumor effects by inhibiting the growth and survival of cancer cells.
Propriétés
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(18-19-8-4-2-5-9-19)21-14-12-20(13-15-21)23(26)24-16-17-29-22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHZIJUJXXQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5163576.png)
![4-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5163579.png)
![2-methyl-5-{4-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5163586.png)


![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-4-nitrobenzamide](/img/structure/B5163611.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5163623.png)

![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
